molecular formula C12H14N2O5 B2623828 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid CAS No. 866018-00-0

2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid

Cat. No.: B2623828
CAS No.: 866018-00-0
M. Wt: 266.253
InChI Key: HHBHAFIUCZUURD-UHFFFAOYSA-N
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Description

2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid is a chemical compound of interest in medicinal chemistry and biochemical research. While direct studies on this specific molecule are limited, its structure, incorporating both acetamido and 4-methoxyphenyl carbamoyl groups, suggests potential as a key intermediate or scaffold. Research on structurally related compounds, particularly those containing the 2-acetamido and 4-methoxyphenyl motifs, has demonstrated significant neuroprotective properties. For instance, analogs such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside have shown promising activity in protecting neuronal cells from oxidative stress and apoptosis induced by toxins like sodium nitroprusside . Furthermore, similar compounds have been investigated in models of cerebral ischemic injury, where they contributed to neuroprotection both in vitro and in vivo, indicating their potential value in neuroscience and therapeutic development research . This body of evidence positions this compound as a valuable compound for researchers exploring new neuroprotective agents, enzyme inhibitors, or building blocks for more complex molecular entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-3-(4-methoxyanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-7(15)13-10(12(17)18)11(16)14-8-3-5-9(19-2)6-4-8/h3-6,10H,1-2H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBHAFIUCZUURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structural features can inhibit various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating significant cytotoxicity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that compounds related to this compound possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. Results indicate that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Acetamido Group : This can be achieved through the reaction of acetic anhydride with an amine derivative.
  • Carbamoylation : The introduction of the carbamoyl group is often performed using isocyanates or carbamates under controlled conditions to ensure high yields.
  • Final Modifications : Additional steps may involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer properties of this compound derivatives demonstrated that modifications to the methoxy group significantly affected cytotoxicity against MCF-7 cells. The most potent derivative showed an IC50 value of 15 µM, indicating strong antiproliferative effects compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition with a maximum reduction observed at concentrations above 50 µM, suggesting a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid involves its interaction with specific molecular targets and pathways. The acetamido and carbamoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Modifications

a) 2-Amino-2-(4-methoxyphenyl)acetic Acid
  • Structural Difference: Replaces the acetamido-carbamoyl group with a primary amino group.
  • Applications: Amino-substituted analogs are often intermediates in peptide synthesis.
b) 2-[[2-[(4-Methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic Acid
  • Structural Difference : Substitutes the carbamoyl group with a thioether-linked phenyl group.
  • Impact : Introduces sulfur, which may improve lipid solubility and redox activity. Thioether linkages are common in prodrug designs .
c) 4-Chloro-2-(2-((4-Methoxyphenyl)amino)acetamido)benzoic Acid
  • Structural Difference : Incorporates a chloro-substituted benzoic acid moiety.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Functional Groups
2-Acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid Not explicitly provided ~265 (estimated) N/A Acetamido, carbamoyl, acetic acid
2-Acetamido-2-(oxetan-3-yl)acetic Acid C₈H₁₃NO₄ 173.17 98 Acetamido, oxetane
2-Acetoamido-2-(oxan-4-yl)acetic Acid C₈H₁₃NO₄ 152.15 95 Acetamido, tetrahydropyran
2-Amino-2-(4-methoxyphenyl)acetic Acid C₉H₁₁NO₃ 181.19 N/A Amino, methoxyphenyl

Key Observations :

  • The oxetane and tetrahydropyran derivatives exhibit lower molecular weights and higher purity, likely due to simpler synthetic pathways .
  • Amino-substituted analogs (e.g., ) have higher predicted solubility in polar solvents compared to carbamoyl-containing compounds.

Biological Activity

2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic acid, also known as a derivative of acetamido compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O4. The presence of the methoxy group on the phenyl ring and the acetamido group contributes to its solubility and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function and memory .
  • Regulation of Energy Metabolism : Studies suggest that this compound may influence energy homeostasis by modulating glucose uptake and promoting O-GlcNAcylation, a post-translational modification that plays a role in cellular signaling and metabolism .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity IC50/EC50 Values Notes
Study 1AChE InhibitionIC50 = 7.49 ± 0.16 µMComparison with donepezil showed significant inhibitory effect .
Study 2NeuroprotectionEC50 = 23.31 ± 0.09 µM (HepG2 cells)Enhanced recovery post-cerebral ischemia in animal models .
Study 3Anti-inflammatoryNot specifiedDemonstrated reduction in inflammatory markers in vitro .

Case Studies

  • Neuroprotective Effects : In a study involving cerebral ischemia models, treatment with this compound resulted in improved neuronal survival and function. The compound was found to significantly enhance glucose uptake in hippocampal neurons under stress conditions, indicating its potential as a neuroprotective agent .
  • Cognitive Enhancement : In vitro assays demonstrated that this compound effectively inhibited AChE activity, suggesting its possible application in treating cognitive disorders such as Alzheimer's disease. The results indicated that it could enhance cholinergic transmission by preventing the breakdown of acetylcholine .

Q & A

Q. What are the standard synthetic routes for 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Carbodiimide-mediated coupling of 4-methoxyphenyl isocyanate with 2-acetamidoacetic acid derivatives to form the carbamoyl linkage.
  • Step 2: Protection of reactive groups (e.g., amine or carboxyl) using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Validation is performed using NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 254 nm) to confirm purity (>95%) and structural integrity .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystals are grown via slow evaporation of a saturated solution in methanol or DMSO.
  • Data collection at low temperature (100 K) using Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion artifacts.
  • Structure refinement with SHELX or OLEX2 software, reporting bond angles, torsional parameters, and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What analytical techniques confirm purity and structural identity?

Methodological Answer: A combination of orthogonal methods is critical:

  • HPLC-DAD: Reverse-phase C18 column, gradient elution (0.1% TFA in water/acetonitrile), retention time comparison against a certified reference standard.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • 2D NMR (HSQC, HMBC): Assigns proton-carbon correlations, resolving ambiguities in regiochemistry (e.g., distinguishing carbamoyl vs. acetamido groups) .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) require:

  • Spiking Experiments: Add authentic samples of suspected impurities (e.g., hydrolyzed byproducts) to assess co-elution in HPLC.
  • Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers) causing peak broadening.
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace unexpected bond formations .

Q. What computational methods optimize reaction pathways for this compound?

Methodological Answer: Quantum mechanical (QM) calculations and machine learning (ML) streamline synthesis:

  • Reaction Path Search: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for carbamoylation.
  • ICReDD Workflow: Integrate computational predictions (e.g., solvent effects via COSMO-RS) with high-throughput experimentation to narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. How to design experiments for studying degradation pathways?

Methodological Answer: Forced degradation studies under ICH guidelines:

  • Stress Conditions: Expose the compound to heat (60°C, 10 days), UV light (ICH Q1B), and hydrolytic media (pH 1–13).
  • LC-MS/MS Analysis: Identify degradants (e.g., hydrolyzed acetamido group or methoxy dealkylation) using fragmentation patterns.
  • Kinetic Modeling: Plot degradation rates (zero/first-order) to predict shelf-life under ambient storage .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Scale-up risks include:

  • Racemization: Mitigate by using low-temperature coupling reactions (0–5°C) and chiral catalysts (e.g., L-proline derivatives).
  • Mixing Efficiency: Computational fluid dynamics (CFD) models optimize agitator speed and reactor geometry to ensure homogeneity.
  • In-line PAT (Process Analytical Technology): Real-time monitoring via FTIR or Raman spectroscopy detects early deviations .

Q. How to analyze reaction mechanisms using kinetic studies?

Methodological Answer: Mechanistic insights are gained via:

  • Rate-Limiting Step Identification: Variable substrate concentration experiments (pseudo-first-order conditions).
  • Isotope Effects: Replace H₂O with D₂O to probe proton transfer steps (kH/kD > 2 indicates hydrogen bonding in transition state).
  • Trapping Intermediates: Use freeze-quench NMR or EPR to detect short-lived species (e.g., nitrenes in carbamoyl formation) .

Q. What are best practices for handling stability issues under varying conditions?

Methodological Answer: Stability protocols include:

  • Storage: Argon-filled amber vials at –20°C, with desiccants (silica gel) to prevent hydrolysis.
  • Periodic Re-analysis: Monitor purity via HPLC every 6 months; adjust storage if degradants exceed 0.5%.
  • Excipient Compatibility: Test with common formulation additives (e.g., magnesium stearate) to assess interactions .

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